

# Application Notes: Fanregratinib for Immunohistochemistry (IHC) in FGFR2 Fusion-Positive Cholangiocarcinoma

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Compound of Interest		
Compound Name:	FK-453	
Cat. No.:	B1672742	Get Quote

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#### Introduction

Fanregratinib (HMPL-453) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling, often driven by gene fusions such as FGFR2 fusions, is a key oncogenic driver in a subset of solid tumors, including intrahepatic cholangiocarcinoma (IHCC).[1][4] FGFR2 fusions are present in approximately 10-15% of IHCC cases.[4][5] These fusion proteins lead to ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, promoting downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[6][7] Fanregratinib targets the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. This application note provides a representative protocol for the immunohistochemical (IHC) detection of FGFR2 protein expression in tumor tissue, which can be utilized as a potential screening method to identify patients who may benefit from therapy with fanregratinib. It is important to note that while IHC can indicate FGFR2 protein overexpression, the presence of an FGFR2 fusion should be confirmed by molecular methods such as fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).[8][9][10]

# **Fanregratinib Clinical Trial Data**



Fanregratinib is currently being evaluated in a multi-center, single-arm, open-label Phase II registration trial for the treatment of advanced IHCC in patients with FGFR2 fusion/rearrangement.[1][2][3][4][5] The primary and secondary endpoints of this study are summarized below. Top-line results from this trial are anticipated by the end of 2025.[1][3]

Endpoint	Description	Data Status
Primary Endpoint		
Objective Response Rate (ORR)	The proportion of patients with tumor size reduction of a predefined amount and for a minimum time period.	Results expected by the end of 2025.
Secondary Endpoints		
Progression-Free Survival (PFS)	The length of time during and after the treatment that a patient lives with the disease but it does not get worse.	Results expected by the end of 2025.
Disease Control Rate (DCR)	The percentage of patients who have achieved a complete response, partial response, or stable disease.	Results expected by the end of 2025.
Duration of Response (DoR)	The time from the initial response to the treatment until the tumor starts to grow or spread.	Results expected by the end of 2025.
Overall Survival (OS)	The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.	Results expected by the end of 2025.

# FGFR2 Signaling Pathway and Inhibition by Fanregratinib

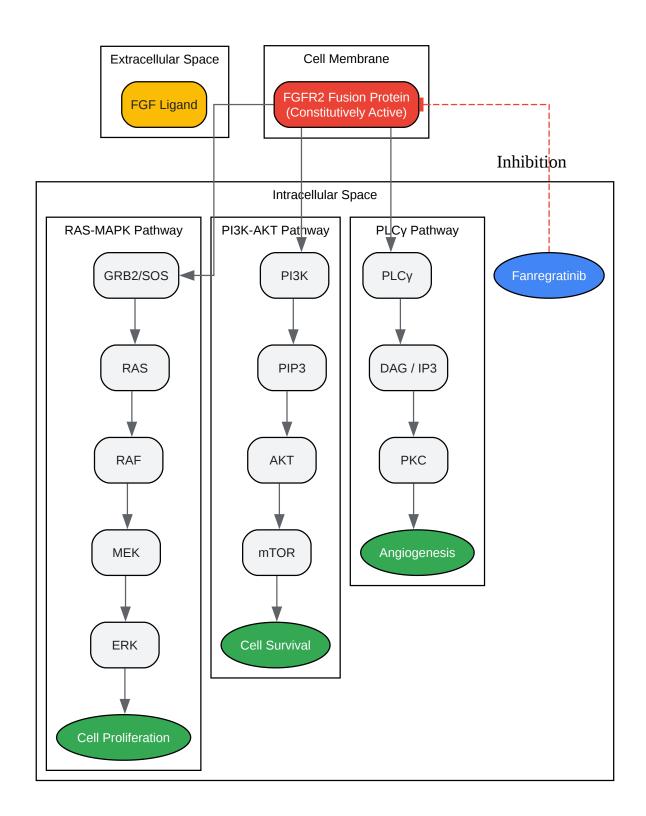






The diagram below illustrates the canonical FGFR2 signaling pathway and the mechanism of inhibition by fanregratinib. In tumors with FGFR2 fusions, the receptor is constitutively active, leading to uncontrolled downstream signaling. Fanregratinib blocks this signaling by inhibiting the kinase activity of the FGFR2 fusion protein.





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Caption: FGFR2 signaling pathway and fanregratinib inhibition.



# Immunohistochemistry Protocol for FGFR2 Protein Detection

This protocol provides a representative method for the detection of FGFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### **Materials**

- FFPE tissue sections (4-5 μm) on positively charged slides
- · Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
- Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
- Hydrogen Peroxide Block (3%)
- Protein Block (e.g., normal goat serum)
- Primary Antibody: Rabbit anti-FGFR2 monoclonal antibody (e.g., clone D4L2V or similar)
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
- Detection System: Diaminobenzidine (DAB) substrate-chromogen system
- Counterstain: Hematoxylin
- Mounting Medium

### **Experimental Workflow**

Caption: Immunohistochemistry experimental workflow.



#### **Procedure**

- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95%
    (1 change for 3 minutes), and 70% (1 change for 3 minutes).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Preheat Antigen Retrieval Solution to 95-100°C.
  - Immerse slides in the preheated solution and incubate for 20-30 minutes.
  - Allow slides to cool to room temperature (approximately 20 minutes).
  - Rinse with wash buffer.
- Peroxidase Blocking:
  - Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.
  - Rinse with wash buffer.
- Protein Blocking:
  - Apply Protein Block and incubate for 10-20 minutes to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
  - Dilute the primary anti-FGFR2 antibody to its optimal concentration in antibody diluent.
  - Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.



- Secondary Antibody Incubation:
  - Rinse slides with wash buffer (3 changes for 5 minutes each).
  - Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
- Detection:
  - Rinse slides with wash buffer (3 changes for 5 minutes each).
  - Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.
  - Apply the DAB solution and incubate for 5-10 minutes, or until the desired stain intensity is achieved.
  - Rinse with deionized water.
- Counterstaining:
  - Immerse slides in hematoxylin for 1-2 minutes.
  - Rinse with deionized water.
  - "Blue" the sections in running tap water or a bluing reagent.
- · Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol solutions and clear in xylene.
  - Coverslip with a permanent mounting medium.

## Interpretation of Results

- Positive Staining: Brown precipitate (from DAB) localizing to the cytoplasm and/or cell membrane of tumor cells.
- Negative Staining: Absence of brown precipitate in tumor cells.



 Scoring: Staining intensity can be scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The percentage of positive tumor cells should also be recorded.
 Overexpression is often defined as moderate (2+) to strong (3+) membranous staining in tumor cells.

### **Disclaimer**

This application note is intended for research purposes only. The provided IHC protocol is a representative example and may require optimization for specific laboratory conditions and reagents. The detection of FGFR2 protein expression by IHC does not definitively confirm the presence of an FGFR2 gene fusion. Molecular diagnostic tests such as FISH or NGS are recommended for the accurate identification of FGFR2 fusions for clinical decision-making.

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